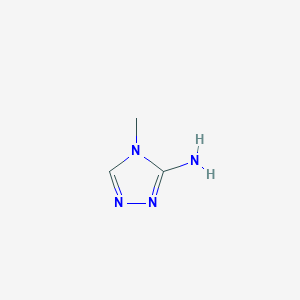

4-Methyl-4h-1,2,4-triazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-7-2-5-6-3(7)4/h2H,1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUDZKOREXYFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302769 | |

| Record name | 4-methyl-4h-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-76-8 | |

| Record name | 4-Methyl-4H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-4H-1,2,4-triazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16681-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-4h-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-methyl-4H-1,2,4-triazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-methyl-4H-1,2,4-triazol-3-amine. Due to the limited availability of direct experimental data for this specific molecule in published literature, this document outlines a proposed synthetic pathway based on established methodologies for analogous 1,2,4-triazole derivatives. Furthermore, it presents predicted analytical data derived from the characterization of structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug development, and materials science by providing a foundational understanding of the synthesis and analytical profile of this compound. The methodologies and predictive data herein offer a robust starting point for the practical synthesis and identification of this compound.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting diverse biological activities including antifungal, antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] The substitution pattern on the triazole ring plays a crucial role in modulating the biological efficacy and pharmacokinetic properties of these molecules. The title compound, this compound, is a small, functionalized heterocycle with potential applications as a building block in the synthesis of more complex bioactive molecules. Its structural features, including the N-methylation at the 4-position and the presence of a primary amino group at the 3-position, offer multiple sites for further chemical modification.

This guide details a proposed synthetic route and provides a comprehensive set of predicted characterization data to facilitate its identification and use in research and development.

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a multi-step process starting from readily available reagents. A plausible and efficient method involves the cyclization of a substituted thiosemicarbazide.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthesis and subsequent characterization of this compound.

Synthesis of 4-Methyl-3-thiosemicarbazide

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl isothiocyanate (1.0 eq) in ethanol.

-

Cool the solution in an ice bath.

-

Add hydrazine hydrate (1.05 eq) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The resulting white precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-methyl-3-thiosemicarbazide.

Synthesis of S-Methylisothiosemicarbazide hydroiodide

-

Suspend 4-methyl-3-thiosemicarbazide (1.0 eq) in a suitable solvent such as ethanol.

-

Add methyl iodide (1.1 eq) to the suspension and reflux the mixture for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature. The product, S-methylisothiosemicarbazide hydroiodide, will precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

Synthesis of this compound

-

A mixture of S-methylisothiosemicarbazide hydroiodide (1.0 eq) and formic acid (excess, acting as both reactant and solvent) is heated at reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

-

The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Use the residual solvent peak as an internal standard for chemical shift referencing.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy :

-

Obtain the IR spectrum of the solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS) :

-

Obtain the mass spectrum using an Electrospray Ionization (ESI) mass spectrometer.

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ion source.

-

Acquire the spectrum in positive ion mode.

-

-

Melting Point Determination :

-

Determine the melting point of the purified, dry solid using a calibrated melting point apparatus.

-

Predicted Characterization Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.4 - 3.6 | Singlet | N-CH₃ |

| ~5.0 - 5.5 | Broad Singlet | NH₂ | |

| ~8.0 - 8.3 | Singlet | C5-H | |

| ¹³C | ~30 - 35 | - | N-CH₃ |

| ~148 - 152 | - | C5 | |

| ~155 - 160 | - | C3 |

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.

Table 2: Predicted FTIR and Mass Spectrometry Data

| Technique | Predicted Value | Interpretation |

| FTIR | ||

| Wavenumber (cm⁻¹) | 3300 - 3100 | N-H stretching (amine) |

| 2950 - 2850 | C-H stretching (methyl) | |

| ~1640 | N-H scissoring (amine) | |

| ~1580 | C=N stretching (triazole ring) | |

| ~1450 | N-N stretching (triazole ring) | |

| Mass Spectrometry | ||

| Molecular Formula | C₃H₆N₄ | |

| Molecular Weight | 98.11 g/mol | |

| [M+H]⁺ (m/z) | 99.06 | Protonated molecular ion |

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from synthesis to full characterization of the target compound.

Potential Biological Significance

Derivatives of 1,2,4-triazole are known to exhibit significant antifungal and antibacterial activity.[4][5] The mechanism of action for many antifungal triazoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[6] The structural framework of this compound makes it an attractive starting point for the development of novel antimicrobial agents through further derivatization of the amino group.

Additionally, various 1,2,4-triazole derivatives have demonstrated potential as anticancer agents.[7] Their mechanisms of action can be diverse, including the inhibition of specific kinases or the induction of apoptosis. The potential for derivatization of the title compound allows for the exploration of structure-activity relationships in the pursuit of new oncologic therapeutics.

Conclusion

This technical guide has presented a proposed synthetic route and a comprehensive set of predicted characterization data for this compound. The provided experimental protocols are based on established and reliable methods for the synthesis and analysis of 1,2,4-triazole derivatives. The predictive nature of the data presented herein is intended to serve as a benchmark for researchers undertaking the synthesis and characterization of this compound. The potential biological significance of this triazole derivative, inferred from the activities of related compounds, underscores its value as a scaffold for the development of new therapeutic agents. This guide aims to facilitate further research into this and other novel heterocyclic compounds.

References

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties of 4-methyl-4H-1,2,4-triazol-3-amine and Its Isomers

Disclaimer: A comprehensive search of available scientific literature and chemical databases reveals a significant lack of specific experimental data for 4-methyl-4H-1,2,4-triazol-3-amine. The majority of accessible information pertains to its isomers, such as 3-methyl-4H-1,2,4-triazol-4-amine and 5-methyl-4H-1,2,4-triazol-3-amine, as well as the related thiol derivative, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. This guide presents a comparative analysis of the available data for these related compounds to provide a valuable resource for researchers, scientists, and drug development professionals. The hydrochloride salt of the target compound is identified by CAS number 1461658-32-1.[1]

Introduction

1,2,4-triazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The substituent position on the triazole ring dramatically influences the compound's chemical and physical properties. This guide focuses on providing the available chemical property data for isomers of this compound to facilitate research and development activities.

Comparative Chemical and Physical Properties

The following tables summarize the available quantitative data for isomers and related derivatives of this compound. Direct comparison of these values highlights the importance of precise isomer identification.

Table 1: Physical Properties of 1,2,4-Triazole Isomers and Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 5-Methyl-4H-1,2,4-triazol-3-amine | 4923-01-7 | C₃H₆N₄ | 98.11 | 142-144 | 345.5 at 760 mmHg |

| 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | 20939-15-5 | C₃H₆N₄S | 130.17 | 202-205 | 196.2 at 760 mmHg |

Data for 5-Methyl-4H-1,2,4-triazol-3-amine sourced from[2][3]. Data for 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol sourced from[4].

Table 2: Spectroscopic Data for 5-Methyl-4H-1,2,4-triazol-3-amine

| Spectroscopy Type | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR | DMSO-d₆ | 2.15 (s) | CH₃ |

| 5.45 (br s) | NH₂ | ||

| 11.5 (br s) | NH | ||

| ¹³C NMR | DMSO-d₆ | 11.1 | CH₃ |

| 145.2 | C-CH₃ | ||

| 155.9 | C-NH₂ | ||

| IR | 3300-3100 | N-H stretching (amine and triazole) | |

| 2920 | C-H stretching (methyl) | ||

| 1640 | N-H bending (amine) |

Spectroscopic data for 5-Methyl-4H-1,2,4-triazol-3-amine is provided for illustrative purposes as specific data for the target compound is unavailable.[5]

Experimental Protocols

General Synthesis of 4-Amino-1,2,4-triazole Derivatives

A common synthetic route for 4-amino-1,2,4-triazole derivatives involves the reaction of a carboxylic acid with hydrazine hydrate.[6] The reaction is typically heated to drive the cyclization and dehydration, often in the presence of a catalyst.[7]

Example Protocol:

-

A mixture of the appropriate carboxylic acid and hydrazine hydrate is prepared.

-

The mixture is heated, and water is removed by distillation.

-

The reaction temperature is maintained for several hours to ensure complete cyclization.

-

The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent like isopropanol.[6]

Spectroscopic Analysis Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for the characterization of 1,2,4-triazole derivatives.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.[8]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.[5]

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed.[5]

Mass Spectrometry (MS):

-

Sample Preparation: For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent like methanol or acetonitrile. For Gas Chromatography-Mass Spectrometry (GC-MS), a volatile solvent such as dichloromethane is used.[8]

-

Instrumentation: ESI mass spectra can be obtained on an LC-MSD-Trap instrument. GC-MS analysis is performed on a standard GC-MS system with the mass spectrometer operating in electron ionization (EI) mode.[8]

Visualizations

Analytical Workflow for Triazole Derivatives

The following diagram illustrates a typical workflow for the synthesis and characterization of 1,2,4-triazole derivatives.

References

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. lookchem.com [lookchem.com]

- 3. 4923-01-7 CAS MSDS (3-AMINO-5-METHYL-4H-1,2,4-TRIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]

- 7. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Spectroscopic Characterization of 4-Methyl-4H-1,2,4-triazol-3-amine and Related Analogs: A Technical Guide

Disclaimer: A comprehensive search of available scientific literature and chemical databases did not yield specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-methyl-4H-1,2,4-triazol-3-amine. This guide presents data for the closely related and more thoroughly characterized isomer, 5-methyl-4H-1,2,4-triazol-3-amine , and the structurally similar 4-methyl-4H-1,2,4-triazole-3-thiol . This information is intended to serve as a valuable reference for researchers, scientists, and professionals in drug development, with the caution that data should be carefully interpreted in the context of these related structures.

This technical guide provides a summary of available spectroscopic data for these analogs, outlines general experimental protocols for spectroscopic analysis, and includes a workflow diagram for these processes.

Data Presentation: Spectroscopic Data for 5-Methyl-4H-1,2,4-triazol-3-amine

The following tables summarize the available spectroscopic data for the related compound, 5-methyl-4H-1,2,4-triazol-3-amine.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 5-Methyl-4H-1,2,4-triazol-3-amine [1]

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | 2.15 | singlet | CH₃ |

| 5.45 | broad singlet | NH₂ | ||

| 11.5 | broad singlet | NH | ||

| ¹³C | DMSO-d₆ | 11.1 | - | CH₃ |

| 145.2 | - | C-CH₃ | ||

| 155.9 | - | C-NH₂ |

Table 2: Infrared (IR) Spectroscopy Data for 5-Methyl-4H-1,2,4-triazol-3-amine [1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3300-3100 | Strong, Broad | N-H stretching (amine and triazole) |

| 2920 | Medium | C-H stretching (methyl) |

| 1640 | Strong | N-H bending (amine) |

| 1560 | Strong | C=N stretching (triazole ring) |

| 1450 | Medium | C-H bending (methyl) |

Table 3: Mass Spectrometry (MS) Data for 5-Methyl-4H-1,2,4-triazol-3-amine [1]

| Technique | m/z | Relative Intensity (%) | Fragment |

| Electron Ionization (EI) | 98 | 100 | [M]⁺ |

| 83 | 40 | [M-NH]⁺ | |

| 56 | 60 | [M-N₂H₂]⁺ | |

| 42 | 55 | [CH₃CNH]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the above data are not available in a single source. However, the following represents a generalized methodology for the spectroscopic analysis of a solid organic compound like a triazole derivative.[1]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1][2][3]

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) may be used as an internal standard.[1][2]

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR, is used.[1]

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[1]

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width usually covers 0-200 ppm.[1]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.[1]

2. Infrared (IR) Spectroscopy [1][3]

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[1]

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.[1]

3. Mass Spectrometry (MS) [2][3]

-

Sample Introduction: For a thermally stable and volatile compound, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used. The sample is heated to induce vaporization into the ion source.[1]

-

Ionization: Electron Ionization (EI) is a common technique where the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[1]

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.[1]

Mandatory Visualization

Caption: General workflow for the spectroscopic characterization of a synthesized chemical compound.

References

In-depth Technical Guide: The Crystal Structure of 4-Amino-1,2,4-Triazole Derivatives

Therefore, this technical guide presents a comprehensive analysis of a closely related and structurally similar compound, 4-amino-3,5-dimethyl-4H-1,2,4-triazole , and its derivatives, for which detailed experimental and crystallographic data have been published. This information serves as a valuable reference for researchers, scientists, and drug development professionals working with substituted 4-amino-1,2,4-triazoles. The methodologies and structural features discussed herein are expected to be highly relevant to the study of 4-methyl-4H-1,2,4-triazol-3-amine.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science due to its diverse biological activities and coordination properties. The introduction of an amino group at the 4-position and methyl groups at the 3- and 5-positions of the triazole ring, as in 4-amino-3,5-dimethyl-4H-1,2,4-triazole, significantly influences its chemical reactivity and intermolecular interactions. This guide provides a detailed overview of the synthesis, characterization, and crystallographic analysis of derivatives of this compound, offering insights into the solid-state arrangement and non-covalent interactions that govern its crystal packing.

Experimental Protocols

Synthesis of 4-amino-4H-3,5-dimethyl-1,2,4-triazole

A reported method for the synthesis of 4-amino-4H-3,5-dimethyl-1,2,4-triazole involves a one-pot solvothermal reaction of acetonitrile with hydrazine hydrate.[1]

Materials:

-

Acetonitrile

-

Hydrazine hydrate

Procedure:

-

Combine acetonitrile and hydrazine hydrate in a suitable solvothermal reaction vessel.

-

Heat the mixture under solvothermal conditions at an appropriate temperature and for a sufficient duration to ensure complete reaction.

-

After the reaction is complete, cool the vessel to room temperature.

-

Isolate the product, 4-amino-4H-3,5-dimethyl-1,2,4-triazole, through appropriate purification techniques, such as filtration and washing with a suitable solvent.

-

Dry the purified product before further use or characterization.

Synthesis and Crystallization of a Hemiaminal Derivative

The reactivity of the 4-amino group allows for the formation of various derivatives. The following protocol describes the synthesis and crystallization of a stable hemiaminal derivative formed from the reaction of 4-amino-3,5-dimethyl-4H-1,2,4-triazole with an aromatic aldehyde.[1]

Materials:

-

4-amino-4H-3,5-dimethyl-1,2,4-triazole

-

Aromatic aldehyde (e.g., 2-nitrobenzaldehyde)

-

Organic solvent (e.g., acetonitrile)

Procedure:

-

Dissolve 4-amino-3,5-dimethyl-1,2,4-triazole and the aromatic aldehyde in the chosen organic solvent in a reaction vessel.

-

Stir the reaction mixture at a controlled temperature to facilitate the condensation reaction.

-

Monitor the progress of the reaction using a suitable analytical technique, such as 1H-NMR spectroscopy.[1]

-

Upon completion of the reaction, obtain single crystals suitable for X-ray diffraction by slow evaporation of the solvent from the reaction mixture at room temperature.[1]

Data Presentation

The following table summarizes the crystallographic data for a representative hemiaminal derivative of 4-amino-3,5-dimethyl-1,2,4-triazole.

| Parameter | Value |

| Chemical Formula | C11H13N5O3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.345(3) |

| b (Å) | 9.876(2) |

| c (Å) | 10.123(2) |

| α (°) | 90 |

| β (°) | 99.87(3) |

| γ (°) | 90 |

| Volume (Å3) | 1215.1(5) |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.441 |

Data extracted from a study on the condensation reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes.[1]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and structural characterization of 4-amino-1,2,4-triazole derivatives.

Caption: Synthesis and characterization workflow.

Conclusion

While the crystal structure of this compound remains undetermined, this guide provides a robust framework for its investigation based on the detailed analysis of the closely related 4-amino-3,5-dimethyl-4H-1,2,4-triazole and its derivatives. The provided experimental protocols for synthesis and crystallization, along with the representative crystallographic data, offer valuable insights for researchers in the field. The presented workflow and data structure can be readily adapted for the study of other novel 4-amino-1,2,4-triazole derivatives, aiding in the rational design and development of new molecules with desired solid-state properties for pharmaceutical and material science applications.

References

Biological Activities of 4-Amino-1,2,4-Triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry. Among its derivatives, those featuring a 4-amino substitution have garnered significant attention due to their broad and potent biological activities. These compounds have been extensively investigated for their therapeutic potential, demonstrating a wide spectrum of effects including anticancer, antimicrobial (antibacterial and antifungal), anticonvulsant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of 4-amino-1,2,4-triazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and experimental workflows.

Anticancer Activity

4-Amino-1,2,4-triazole derivatives, particularly Schiff bases, have shown promising results as anticancer agents. These compounds have been demonstrated to inhibit the proliferation of various cancer cell lines in a dose-dependent manner.

Quantitative Anticancer Data

The cytotoxic effects of these derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Type | Cell Line | IC₅₀ (µg/mL) | Reference |

| 4-amino-1,2,4-triazole Schiff base derivative | A549 (Lung adenocarcinoma) | 144.1 ± 4.68 | |

| 4-amino-1,2,4-triazole Schiff base derivative | Bel7402 (Human hepatoma) | 195.6 ± 1.05 | |

| Triazine-benzimidazole analog (Compound 4C) | MCF-7 (Breast cancer) | 86.8 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549 or Bel7402) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 4-amino-1,2,4-triazole derivative and incubated for a specified period (e.g., 24 hours). A control group with no compound treatment is also included.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Activity

Derivatives of 4-amino-1,2,4-triazole have demonstrated significant activity against a range of pathogenic bacteria and fungi. These compounds often exhibit broad-spectrum antimicrobial effects, making them promising candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antibacterial Activity (MIC in µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella typhi | Reference |

| 4c | 16 | 20 | - | - | |

| 4e | - | - | 25 | 31 |

Antifungal Activity (MIC in µg/mL)

| Compound | Candida albicans | Aspergillus niger | Reference |

| 4e | 24 | 32 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid nutrient medium. The lowest concentration of the agent that inhibits visible growth after incubation is the MIC.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10⁵ CFU/mL).

-

Serial Dilution: The 4-amino-1,2,4-triazole derivative is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth without the microorganism) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 72 hours for fungi).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Synthesis of 4-Amino-1,2,4-Triazole Derivatives

A common synthetic route to biologically active 4-amino-1,2,4-triazole derivatives involves the formation of Schiff bases. This typically starts with a core 4-amino-1,2,4-triazole structure which is then reacted with various aldehydes or ketones.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 4-amino-1,2,4-triazole Schiff bases and their subsequent biological screening.

Caption: General workflow for the synthesis and biological evaluation of 4-amino-1,2,4-triazole Schiff bases.

Anticonvulsant and Other Activities

Beyond their anticancer and antimicrobial properties, 4-amino-1,2,4-triazole derivatives have been investigated for a range of other biological activities.

-

Anticonvulsant Activity: Certain derivatives have shown potential as anticonvulsant agents, with some compounds demonstrating protective effects in maximal electroshock seizure (MES) models. These compounds are thought to interact with key receptors in the central nervous system, such as the GABA-A receptor.

-

Anti-inflammatory Activity: Some 4-amino-1,2,4-triazole derivatives have exhibited anti-inflammatory properties, with studies showing inhibition of edema comparable to or exceeding that of standard drugs like ibuprofen.

-

Antioxidant Activity: The antioxidant potential of these compounds has also been explored, with some derivatives showing the ability to scavenge free radicals.

Experimental Workflow for Anticonvulsant Screening

The following diagram outlines a typical workflow for the preliminary screening of anticonvulsant activity.

Caption: Experimental workflow for the in vivo screening of anticonvulsant activity.

Conclusion

4-Amino-1,2,4-triazole derivatives represent a versatile and highly promising class of compounds in the field of medicinal chemistry. Their diverse biological activities, including potent anticancer, antimicrobial, and anticonvulsant effects, underscore their potential for the development of novel therapeutic agents. The structure-activity relationship studies of these derivatives continue to provide valuable insights for the design of more effective and selective drugs. Further research, including in vivo studies and exploration of their mechanisms of action, is warranted to fully elucidate the therapeutic potential of this important class of heterocyclic compounds.

The Core Mechanism of Action of 1,2,4-Triazole Compounds: An In-depth Technical Guide

Introduction

The 1,2,4-triazole ring, a five-membered heterocyclic scaffold containing three nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Recognized as a "privileged" scaffold, its unique physicochemical properties, metabolic stability, and bioavailability have led to its incorporation into a wide array of pharmacologically active compounds.[1][2] Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][3][4] This versatility stems from the triazole nucleus's ability to engage in various non-covalent interactions, such as hydrogen bonding, which enhances solubility and binding affinity to biological targets.[1][2]

Many clinically successful drugs, such as the antifungal agents fluconazole and itraconazole, the anticancer drugs letrozole and anastrozole, and the antiviral drug ribavirin, feature the 1,2,4-triazole core, highlighting its significance in drug development.[3][5][6] This guide provides a detailed examination of the primary mechanisms of action through which these compounds exert their therapeutic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways.

Core Mechanisms of Action

The biological activity of 1,2,4-triazole compounds is primarily driven by their ability to interact with and inhibit various biological targets, most notably enzymes. The specific mechanism is highly dependent on the substitutions made to the triazole core.

Antifungal Mechanism of Action

The most well-established mechanism of action for 1,2,4-triazole compounds is their potent antifungal activity, which is central to the efficacy of azole antifungal drugs.

Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary target for triazole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51.[1][7][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity.[8][9]

The mechanism proceeds as follows:

-

Coordination with Heme Iron : The sp2-hybridized nitrogen atom at the N4 position of the 1,2,4-triazole ring acts as a strong ligand. It coordinates directly with the heme iron atom located at the active site of the CYP51 enzyme.[1][10]

-

Enzyme Blockade : This coordination competitively inhibits the enzyme, preventing it from catalyzing the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway.[7][9]

-

Membrane Disruption : The inhibition of ergosterol synthesis and the subsequent accumulation of toxic 14-alpha-methylated sterols disrupt the structure and function of the fungal cell membrane.[1][9] This leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, inhibition of fungal growth and cell death.[9]

Quantitative Data: Antifungal Activity

The efficacy of antifungal 1,2,4-triazoles is typically measured by the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀).

| Compound | Target Organism | MIC (μg/mL) | IC₅₀ (μg/mL) | Reference |

| Fluconazole | Candida albicans | - | 0.25 - 1.0 | [11] |

| Itraconazole | Aspergillus fumigatus | - | 0.03 - 0.25 | [11] |

| Voriconazole | Candida krusei | - | 0.12 - 0.5 | [11] |

| Compound 23f | Candida albicans | 6.25 | - | [6] |

| Compound 23j | Candida albicans | 6.25 | - | [6] |

| Benzotriazine Hybrids | Candida albicans | 0.0156 - 2.0 | - | [12] |

Note: MIC and IC₅₀ values can vary depending on the specific strain and testing conditions.

Anticancer Mechanism of Action

1,2,4-triazole derivatives exhibit a multitude of anticancer mechanisms by targeting various hallmarks of cancer. This versatility has led to the development of several successful anticancer drugs.[5][13]

The primary anticancer mechanisms include:

-

Kinase Inhibition : Kinases are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] Deregulation of kinase activity is a common feature of cancer.[6] Certain 1,2,4-triazole derivatives have been designed to selectively inhibit key cancer-related kinases such as PIM kinases, VEGFR-2, and EGFR, thereby blocking tumor growth and progression.[6][14]

-

Aromatase Inhibition : Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. In hormone-dependent breast cancers, inhibiting aromatase is a key therapeutic strategy. Drugs like Letrozole and Anastrozole, which contain a 1,2,4-triazole moiety, act as potent aromatase inhibitors.[3][5]

-

Tubulin Polymerization Inhibition : The cytoskeleton, particularly microtubules formed from tubulin, is essential for cell division. Some triazole compounds interfere with microtubule dynamics, either by inhibiting tubulin polymerization or by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[2]

-

Topoisomerase Inhibition : Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. Inhibiting these enzymes leads to DNA damage and cell death.[14]

-

DNA Intercalation : Some triazole derivatives can insert themselves between the base pairs of DNA, disrupting its structure and function and interfering with replication and transcription processes.[6]

-

Induction of Apoptosis : Many 1,2,4-triazole compounds exert their anticancer effects by triggering programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[6][14]

Quantitative Data: Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is often evaluated by their IC₅₀ values against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |

| Compound 57q | Various Tumor Lines | 1.48 - 25.4 | PIM-1/3 inhibitor | [6] |

| Compound 62i | HT-29 (Colon) | 0.90 | Tyrosine Kinase inhibitor | [6] |

| Compound 62i | H460 (Lung) | 0.85 | Tyrosine Kinase inhibitor | [6] |

| Compound 62i | MDA-MB-231 (Breast) | 1.54 | Tyrosine Kinase inhibitor | [6] |

| Compound 59a | MCF-7 (Breast) | 7.9 (µg/mL) | VEGFR-2 inhibitor | [6] |

| Compound T₂ | HCT116 (Colon) | 3.84 | Not specified | [15] |

| Compound T₇ | HCT116 (Colon) | 3.25 | Not specified | [15] |

Other Biological Activities

The structural versatility of the 1,2,4-triazole scaffold allows for its application against a wide range of other biological targets.

-

Antibacterial Activity : 1,2,4-triazole derivatives have shown promise as antibacterial agents.[16] Mechanisms can include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[17] Hybrids of 1,2,4-triazoles with other antibacterial agents, such as quinolones, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[18]

-

Enzyme Inhibition (General) : Beyond the targets mentioned above, 1,2,4-triazoles can inhibit a variety of other enzymes. Studies have shown their effectiveness as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease, suggesting potential applications in treating Alzheimer's disease, diabetes, and infections caused by urease-producing bacteria.[19][20][21]

Quantitative Data: Antibacterial and Enzyme Inhibitory Activity

| Compound/Derivative | Target | MIC (µg/mL) | IC₅₀ (µM) | Reference |

| Ofloxacin-triazole Analogs | S. aureus, E. coli | 0.25 - 1 | - | [18] |

| Clinafloxacin-triazole Hybrids | MRSA | 0.25 | - | [18] |

| Nalidixic acid-triazole Azomethines | P. aeruginosa | 16 | - | [18] |

| Compound 12d | Acetylcholinesterase (AChE) | - | 0.73 ± 0.54 | [21] |

| Compound 12m | Butyrylcholinesterase (BChE) | - | 0.038 ± 0.50 | [21] |

| Compound 12n | α-glucosidase | - | 1.4-fold > Acarbose | [19] |

| Compound T₃ | Urease | - | 54.01 (µg/mL) | [15] |

Experimental Protocols

The evaluation of 1,2,4-triazole compounds involves standardized in-vitro assays to determine their biological activity and elucidate their mechanisms of action.

Protocol 1: Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This protocol describes a common method for synthesizing 1,2,4-triazole-3-thiones, which are key intermediates for many biologically active derivatives.[22]

Step 1: Synthesis of Acylthiosemicarbazide Intermediate

-

Reaction Setup : Dissolve the desired carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

-

Addition of Isothiocyanate : To the stirred solution, add the appropriate aryl isothiocyanate (1 equivalent).

-

Reflux : Reflux the reaction mixture for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Isolation : Cool the mixture to room temperature. The precipitated acylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to 1,2,4-Triazole-3-thione

-

Reaction Setup : Suspend the acylthiosemicarbazide intermediate (1 equivalent) in an aqueous solution of a base, such as sodium hydroxide (2 equivalents).

-

Reflux : Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Acidification : Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., HCl) to a pH of 5-6.

-

Isolation and Purification : The precipitated 1,2,4-triazole-3-thione product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution for MIC)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum : Grow the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of the fungal cells in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

-

Compound Dilution : Prepare a stock solution of the 1,2,4-triazole compound in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate using the culture medium to achieve a range of test concentrations.

-

Inoculation : Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (fungus with no compound) and a negative control (medium only).

-

Incubation : Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure optical density.

Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment : Prepare serial dilutions of the 1,2,4-triazole compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation : Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Conclusion

The 1,2,4-triazole scaffold is a remarkably versatile and privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, with mechanisms of action that are both potent and diverse. The well-understood inhibition of CYP51 in fungi has established 1,2,4-triazoles as a cornerstone of antifungal therapy. In oncology, their ability to target multiple cancer-related pathways, including kinase signaling, hormone synthesis, and cell division, underscores their potential in developing more selective and effective anticancer agents. As research continues to uncover new derivatives and novel biological targets, the 1,2,4-triazole core will undoubtedly remain a critical component in the design and development of next-generation therapeutics to combat a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. isres.org [isres.org]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-...: Ingenta Connect [ingentaconnect.com]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Methyl-4H-1,2,4-triazol-3-amine Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential applications, and experimental evaluation of 4-substituted-4H-1,2,4-triazol-3-amine derivatives. While a significant body of research exists for this class of compounds, it is important to note that specific data for derivatives of the 4-methyl-4H-1,2,4-triazol-3-amine core are limited in the current scientific literature. Therefore, this guide will focus on the broader class of 4-substituted derivatives, presenting data and protocols that are highly relevant and adaptable for the investigation of the 4-methyl analogues.

Synthesis of 4-Substituted-4H-1,2,4-triazol-3-amine Derivatives

The synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amines typically involves a multi-step process. A common pathway begins with the acylation of a primary amine, followed by thionation, hydrazinolysis, and finally, cyclization with cyanogen bromide.

A general synthetic route is as follows:

-

Amide Formation: Reaction of a substituted aniline with a substituted benzoic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield an N-arylbenzamide.

-

Thionation: The amide is then converted to a thioamide using a thionating agent like Lawesson's reagent in a suitable solvent such as refluxing toluene.

-

Hydrazinolysis: The resulting thioamide is treated with hydrazine hydrate to form the corresponding hydrazide derivative.

-

Cyclization: The final step involves the cyclization of the hydrazide with cyanogen bromide (BrCN) in the presence of a base like sodium bicarbonate to yield the desired 4,5-disubstituted-4H-1,2,4-triazol-3-amine.

Potential Applications

Derivatives of 4H-1,2,4-triazol-3-amine have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives against various cancer cell lines, particularly lung cancer.

Mechanism of Action: The anticancer activity of these compounds is often attributed to the induction of apoptosis. One notable derivative, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), has been shown to induce apoptosis in A549 lung cancer cells. The proposed mechanism involves the modulation of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to the activation of the caspase cascade and programmed cell death.

Quantitative Data: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (Lung) | 1.09 | [1] |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H460 (Lung) | 2.01 | [1] |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H23 (Lung) | 3.28 | [1] |

| 4-(4-Chlorophenyl)-5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.02 | [1] |

| 4-(4-Chlorophenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 3.58 | [1] |

| 4-Phenyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | NCI-H460 (Lung) | 4.87 | [1] |

| 4-(1,2,3-triazol-1-ylmethyl)-1,2,4-triazole derivative 17 | MCF-7 (Breast) | 0.31 | [2] |

| 4-(1,2,3-triazol-1-ylmethyl)-1,2,4-triazole derivative 22 | Caco-2 (Colon) | 4.98 | [2] |

| 4-(1,2,3-triazol-1-ylmethyl)-1,2,4-triazole derivative 25 | MCF-7 (Breast) | 0.55 | [2] |

Antimicrobial Activity

Derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol have shown promising antimicrobial and antifungal activity. The introduction of different substituents on the amino group can modulate the spectrum and potency of their activity.

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | Candida albicans | 125 | [3] |

| 4-((4-chlorobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 250 | [3] |

| 4-((4-fluorobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | Escherichia coli | 500 | [3] |

| 4-((4-nitrobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | Pseudomonas aeruginosa | 500 | [3] |

| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative 4c | Staphylococcus aureus | 16 | [4] |

| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative 4c | Bacillus subtilis | 20 | [4] |

| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative 4e | Escherichia coli | 25 | [4] |

| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative 4e | Candida albicans | 24 | [4] |

Anticonvulsant Activity

The 1,2,4-triazole nucleus is a key pharmacophore in several anticonvulsant drugs. Various 4,5-disubstituted-1,2,4-triazole derivatives have been synthesized and evaluated for their anticonvulsant properties, with some compounds showing potent activity in preclinical models like the maximal electroshock (MES) test.

Quantitative Data: Anticonvulsant Activity

| Compound | Test Model | Dose (mg/kg) | Activity (% Protection) | Reference |

| 4,5-disubstituted-1,2,4-triazole 6g | MES | 30 | 100% | [5] |

| 4,5-disubstituted-1,2,4-triazole 6h | MES | 30 | 100% | [5] |

| 4,5-disubstituted-1,2,4-triazole 6m | MES | 30 | 100% | [5] |

| 4-amino-4H-1,2,4-triazole derivative 3b | MES | 100 | 83.3% | [6] |

| 4-amino-4H-1,2,4-triazole derivative 5d | MES | 100 | 66.6% | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A549, NCI-H460)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a suitable software.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound.

Materials:

-

96-well microtiter plates

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in DMSO

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

Microplate reader or visual inspection

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

The MES test is a preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Materials:

-

Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Test compounds and standard drug (e.g., phenytoin) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Saline solution (0.9%)

Protocol:

-

Animal Preparation: Acclimatize the animals for at least one week before the experiment. Divide them into groups (vehicle control, positive control, and test compound groups).

-

Compound Administration: Administer the test compounds and controls via the desired route (e.g., intraperitoneal or oral).

-

Seizure Induction: At the time of peak effect of the drug (typically 30-60 minutes post-administration), apply a drop of saline to the corneal electrodes and place them on the animal's corneas.

-

Electroshock: Deliver a supramaximal electrical stimulus (e.g., 150 mA for 0.2 seconds for rats).

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered as protection.

-

Data Analysis: Calculate the percentage of animals protected in each group.

Conclusion

The 4H-1,2,4-triazol-3-amine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While research on derivatives with a methyl group at the 4-position is currently limited, the significant anticancer, antimicrobial, and anticonvulsant activities observed in closely related analogues strongly warrant further investigation into this specific subclass. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this compound derivatives as novel drug candidates. Future studies should focus on the synthesis of a diverse library of these compounds and a thorough evaluation of their pharmacological properties to elucidate their structure-activity relationships and therapeutic potential.

References

- 1. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. connectjournals.com [connectjournals.com]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 4-Amino-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,4-triazole is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique structural features, including the presence of a reactive amino group and the triazole ring, make it a versatile precursor for the development of compounds with diverse biological activities, such as antifungal, antimicrobial, and herbicidal properties. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for 4-amino-1,2,4-triazole, presenting detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.

Core Synthetic Methodologies

The synthesis of 4-amino-1,2,4-triazole can be broadly categorized into two primary routes: the reaction of hydrazine with a source of a C1 synthon, such as formic acid or its esters, and the cyclization of thiocarbohydrazide with formic acid. A third, related synthesis produces the isomeric 3-amino-1,2,4-triazole from aminoguanidine and is included for comparative purposes.

Synthesis from Hydrazine and Formic Acid/Ethyl Formate

This is one of the most established and widely reported methods for the preparation of 4-amino-1,2,4-triazole. The reaction involves the condensation of hydrazine with formic acid or an ester of formic acid, such as ethyl formate, followed by cyclization. The use of an acid catalyst, such as an ion-exchange resin, has been shown to improve yields and purity.

| Method/Variation | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Formic Acid | 91% Formic acid, 100% Hydrazine hydrate | Amberlyst 15 | 105 → 150 | 6 | 85 | 99.5 | [1][2] |

| Ethyl Formate | Ethyl formate, 85% Hydrazine hydrate | None | Reflux, then 150-200 | 18, then 3 | 65-71 | - | [3] |

| Ethyl Formate with Catalyst | Ethyl formate, Hydrazine hydrate | Amberlyst 15 | 75 → 130-133 | 3, then 3 | - | - | [4] |

| Formic Acid Deficiency | 96% Formic acid, 99.5% Hydrazine hydrate | None | 85 → 170 | 1, then 7, then 2 | - | >99.9 | [5] |

Method 1a: From Hydrazine Hydrate and Formic Acid with a Catalyst [1][2]

-

To a mixture of 100% hydrazine hydrate (359.9 g, 7.19 mol) and Amberlyst 15 resin (42 g), 91% formic acid (357.3 g, 7.05 mol) is added at a controlled rate.

-

The reaction temperature is allowed to rise to 105°C by the end of the addition.

-

The reaction mixture is then heated, and water is removed by distillation until the reaction temperature reaches 150°C.

-

The mixture is held at 150°C for 6 hours.

-

After cooling to 80°C, isopropanol (400 ml) is added to dissolve the product.

-

The hot isopropanol solution is drained to separate it from the resin.

-

The solution is cooled to 0°-5°C to crystallize the product.

-

The crystalline 4-amino-1,2,4-(4H)triazole is collected by filtration, washed with cold isopropanol, and dried.

Method 1b: From Ethyl Formate and Hydrazine Hydrate [3]

-

In a 1-liter round-bottomed flask equipped with a condenser, place 148 g (2 moles) of ethyl formate and 150 ml of 95% ethanol.

-

Cautiously add 120 g (2 moles) of 85% hydrazine hydrate to the solution with shaking over 10 minutes.

-

After the initial reaction subsides, reflux the solution on a steam bath for 18 hours.

-

Remove the bulk of the water and ethanol by evaporation under reduced pressure until the volume is approximately 150 ml.

-

Heat the resulting syrup (crude formhydrazide) under atmospheric pressure for 3 hours, raising the bath temperature from 150°C to 200°C.

-

After cooling to about 100°C, dissolve the oil in 50 ml of 95% ethanol and add 5 g of Norite.

-

Filter the solution, dilute with 75 ml of ether, and cool in an icebox to crystallize the product.

-

Filter the crystals, wash with a 1:2 ethanol-ether mixture, and dry.

Caption: General pathway for the synthesis of 4-amino-1,2,4-triazole from hydrazine.

Synthesis from Thiocarbohydrazide and Formic Acid

This method provides a route to 4-amino-5-mercapto-1,2,4-triazole, a closely related and valuable derivative. The reaction involves the condensation of thiocarbohydrazide with formic acid. The resulting mercapto derivative can be a versatile intermediate for further functionalization.

| Reactants | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Thiocarbohydrazide, Formic Acid | - | Reflux | - | 4-Amino-5-mercapto-1,2,4-triazole | - | [6] |

| Thiocarbohydrazide, Acetic Acid | - | Reflux | - | 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | - | [6] |

Note: Specific yield data for the formic acid reaction was not available in the searched literature, but this is a well-established qualitative method.

Method 2a: General Procedure for Condensation of Thiocarbohydrazide with a Carboxylic Acid [7]

-

A mixture of thiocarbohydrazide and the desired carboxylic acid (e.g., formic acid) is heated.

-

The reaction can be performed neat or in a suitable high-boiling solvent.

-

Heating is continued until the reaction is complete, which can be monitored by TLC.

-

Upon cooling, the product crystallizes out and can be collected by filtration.

-

Recrystallization from a suitable solvent such as ethanol can be performed for purification.

Caption: Synthesis of 4-amino-5-mercapto-1,2,4-triazole.

Comparative Synthesis: 3-Amino-1,2,4-triazole from Aminoguanidine

For clarity and to distinguish the synthesis of the 4-amino isomer, the synthesis of the isomeric 3-amino-1,2,4-triazole is briefly presented. This method is of significant industrial importance for the production of the 3-amino isomer.

| Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aminoguanidine bicarbonate, 98-100% Formic acid | 120 | 5 | 95-97 | [8] |

Method 3a: From Aminoguanidine Bicarbonate and Formic Acid [8]

-

To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-ml two-necked round-bottomed flask, add 48 g (1.05 moles) of 98-100% formic acid.

-

Cautiously heat the foaming mixture with gentle rotation until gas evolution ceases and the solid dissolves.

-

Maintain the solution of aminoguanidine formate at 120°C for 5 hours.

-

After cooling, add 500 ml of 95% ethanol and heat to dissolve the product.

-

Filter the hot solution.

-

Evaporate the ethanol solution to dryness on a steam bath and dry the resulting colorless crystalline product in an oven at 100°C.

References

- 1. data.epo.org [data.epo.org]

- 2. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US20050165241A1 - Process for the synthesis of 4-amino-4H-1,2,4-triazole - Google Patents [patents.google.com]

- 5. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcrt.org [ijcrt.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Tautomerism in 4-Methyl-4H-1,2,4-triazole Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric possibilities within 4-methyl-4H-1,2,4-triazole systems. While the annular tautomerism of the parent 1,2,4-triazole ring is well-documented, this guide focuses on the less common, yet theoretically plausible, prototropic tautomerism involving the 4-methyl group. The potential equilibrium between the 4-methyl-4H-1,2,4-triazole and its putative tautomer, 5-methylene-1-methyl-1,2,4-triazoline, is explored through theoretical considerations, analogies to related systems, and proposed experimental and computational validation methods. This document serves as a resource for researchers in medicinal chemistry, chemical biology, and drug development by providing a detailed overview of the synthesis, characterization, and potential biological relevance of these tautomeric forms.

Introduction: Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, present in numerous antifungal, antiviral, and anticancer agents. The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which can be significantly influenced by tautomerism.

For the unsubstituted 1,2,4-triazole, annular prototropic tautomerism results in an equilibrium between the 1H- and 4H-tautomers, with the 1H-form being generally more stable. The position of this equilibrium is sensitive to substitution, solvent, and temperature.

This guide, however, delves into a different form of tautomerism specific to 4-methyl-4H-1,2,4-triazole systems. This involves the migration of a proton from the exocyclic methyl group to a ring nitrogen atom, leading to the formation of a methylene-triazoline tautomer. Understanding the potential for this tautomeric equilibrium is crucial for a complete picture of the chemical space occupied by these important heterocycles.

Synthesis of 4-Methyl-4H-1,2,4-triazole Derivatives

The synthesis of 4-methyl-4H-1,2,4-triazole and its derivatives can be achieved through various synthetic routes. A common method involves the methylation of a pre-formed 1,2,4-triazole ring.

General Synthesis Protocol: Methylation of 1,2,4-Triazoles

A typical procedure for the synthesis of 4-methyl-4H-1,2,4-triazole involves the N-alkylation of 1,2,4-triazole with a methylating agent.

Protocol:

-

Dissolution: Dissolve 1,2,4-triazole in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

-

Deprotonation: Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the triazole ring, forming the triazolate anion.

-

Methylation: Introduce a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1]

Characterization of 4-Methyl-4H-1,2,4-triazole

The characterization of 4-methyl-4H-1,2,4-triazole and the investigation of its potential tautomers rely on a combination of spectroscopic and computational techniques.

Spectroscopic Data

The following table summarizes expected and reported spectroscopic data for 4-methyl-4H-1,2,4-triazole and its derivatives.

| Technique | Compound | Key Observables | Reference |

| ¹H NMR | 4-Methyl-4H-1,2,4-triazole | Singlet for the methyl protons (CH₃) and signals for the triazole ring protons. | --INVALID-LINK-- |

| ¹³C NMR | 4-Methyl-4H-1,2,4-triazole | Signal for the methyl carbon and signals for the triazole ring carbons. | --INVALID-LINK-- |

| IR | 4-Methyl-4H-1,2,4-triazole | C-H stretching and bending vibrations for the methyl group and the triazole ring. | --INVALID-LINK-- |

| Mass Spec | 4-Methyl-4H-1,2,4-triazole | Molecular ion peak corresponding to the molecular weight of the compound. | --INVALID-LINK-- |

| ¹H NMR | 4-Methyl-4H-1,2,4-triazole-3-thiol | Singlet for CH₃ protons, a signal for the C5-H proton, and a broad signal for the SH proton. | [2][3] |

| IR & Raman | 4-Methyl-4H-1,2,4-triazole-3-thiol | Vibrational modes assigned with the aid of DFT calculations. | [4] |

The Tautomeric Equilibrium: 4-Methyl-4H-1,2,4-triazole vs. Methylene-1H-1,2,4-triazoline

The central topic of this guide is the potential for prototropic tautomerism involving the 4-methyl group. This equilibrium can be depicted as follows:

Direct experimental evidence for the existence of the methylene-triazoline tautomer in significant quantities under normal conditions is scarce in the literature. However, its formation is theoretically plausible and may be relevant in certain chemical or biological contexts.

Theoretical Considerations